PEG12-SATA acid (S-acetyl-PEG12-acid)

Catalog No.
S6640051
CAS No.
956497-30-6
M.F
C29H56O15S
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG12-SATA acid (S-acetyl-PEG12-acid)

CAS Number

956497-30-6

Product Name

PEG12-SATA acid (S-acetyl-PEG12-acid)

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C29H56O15S

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C29H56O15S/c1-28(30)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-2-29(31)32/h2-27H2,1H3,(H,31,32)

InChI Key

CPBKGNZMJIUUAE-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Protein Modification:

PEG12-SATA acid belongs to a class of compounds known as PEG (Polyethylene Glycol) linkers. PEG linkers are used to attach PEG chains to biomolecules like proteins. PEGylation, the process of attaching PEG molecules, can modify the properties of proteins in several ways, including:

  • Increased solubility
  • Improved stability
  • Reduced immunogenicity (the ability to trigger an immune response)

PEG12-SATA acid contains a SATA (sulfhydryl-reactive N-hydroxysuccinimide ester) group. SATA groups can react with the thiol groups (sulfhydryl groups) present in cysteine amino acids within proteins. This specific targeting allows for the controlled attachment of the PEG chain to the protein.

Drug Delivery:

Protein PEGylation is a strategy used in drug delivery applications. PEGylated proteins can have improved pharmacokinetic properties, such as a longer circulation time in the bloodstream . PEG12-SATA acid, by enabling protein PEGylation, could be a potential tool for developing new drug delivery systems.

S-acetyl-PEG12-acid, also known as PEG12-SATA acid, is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a sulfhydryl-reactive N-hydroxysuccinimide ester group, which allows it to react specifically with thiol groups in biomolecules, particularly cysteine residues in proteins. This compound is characterized by its unique structure, which includes a PEG chain of twelve repeating units that enhances solubility and biocompatibility in biological systems. The acetyl group protects the thiol functionality, making it a versatile tool for bioconjugation and protein modification applications .

  • Substitution Reactions: The N-hydroxysuccinimide ester readily reacts with primary amines to form stable amide bonds. This reaction is crucial for bioconjugation processes .
  • Deprotection Reactions: The acetyl-protected thiol group can be deprotected using mild reducing agents, such as hydroxylamine hydrochloride, to yield a free thiol that can participate in further reactions.
  • Disulfide Bond Formation: The free thiol can form disulfide bonds with other thiol-containing molecules under oxidative conditions, facilitating cross-linking and stabilization of protein structures.

These reactions are fundamental to the compound's utility in biochemical applications.

S-acetyl-PEG12-acid exhibits significant biological activity primarily through its ability to facilitate the thiolation of biomolecules. By introducing sulfhydryl groups onto proteins, it enhances their reactivity and stability. The resulting modifications can improve pharmacokinetic properties, such as increasing circulation time in the bloodstream and reducing immunogenicity. This makes S-acetyl-PEG12-acid a valuable tool in drug delivery systems and therapeutic protein development .

The synthesis of S-acetyl-PEG12-acid typically involves several steps:

  • Formation of PEG Linker: The initial step involves synthesizing the PEG linker with twelve ethylene glycol units.
  • Introduction of N-Hydroxysuccinimide Ester: The PEG linker is then reacted with N-hydroxysuccinimide to introduce the reactive ester functionality.
  • Acetylation of Thiol Group: Finally, the thiol group is acetylated to yield the protected form of S-acetyl-PEG12-acid. This multi-step synthesis ensures that the compound retains its functional properties while being stable for storage and use .

S-acetyl-PEG12-acid has diverse applications in various fields:

  • Bioconjugation: It is widely used for attaching PEG chains to proteins, enhancing their solubility and stability.
  • Drug Delivery: The compound is employed in developing PEGylated therapeutics that exhibit improved pharmacokinetics.
  • Diagnostics: It can be utilized in creating stable conjugates for diagnostic assays and imaging techniques .

Interaction studies involving S-acetyl-PEG12-acid focus on its reactivity with proteins and other biomolecules. The compound's ability to form stable covalent bonds with primary amines allows for precise modifications of target molecules. These interactions are often characterized using techniques such as mass spectrometry and chromatography, which help elucidate the efficiency and specificity of the conjugation process .

Several compounds share structural similarities with S-acetyl-PEG12-acid, each possessing unique properties:

Compound NameStructure TypeUnique Features
PEG4-NHS esterShorter PEG linkerFaster reaction kinetics due to shorter chain length
Maleimide-PEGSulfhydryl-reactiveReacts specifically with free thiols
PEG-SHThiol-containingDirectly provides free thiol for cross-linking
SATA (S-acetyl-thiol)Non-PEG linkedSimpler structure without additional solubility benefits

S-acetyl-PEG12-acid stands out due to its longer PEG chain, which enhances solubility and reduces aggregation compared to shorter linkers. Its specific reactivity towards amines via the N-hydroxysuccinimide ester makes it particularly useful for targeted modifications in complex biological systems .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

1

Exact Mass

676.33399225 g/mol

Monoisotopic Mass

676.33399225 g/mol

Heavy Atom Count

45

Dates

Modify: 2023-11-23

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